molecular formula C30H48O5 B190795 Cimigenol CAS No. 3779-59-7

Cimigenol

Cat. No. B190795
CAS RN: 3779-59-7
M. Wt: 488.7 g/mol
InChI Key: CNBHUROFMYCHGI-IEUUZZHOSA-N
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Description

Cimigenol is a triterpenoid . It is a natural product found in Actaea europaea, Actaea dahurica, and other organisms . It is an active compound isolated from Cimicifuga, with potent anti-tumor activity .


Molecular Structure Analysis

Cimigenol has a molecular formula of C30H48O5 . Its molecular weight is 488.70 . The percent composition is C 73.73%, H 9.90%, O 16.37% .


Physical And Chemical Properties Analysis

Cimigenol has a molecular weight of 488.70 and a molecular formula of C30H48O5 . The percent composition is C 73.73%, H 9.90%, O 16.37% .

Scientific Research Applications

Antitumor Properties

Cimigenol has shown significant potential in antitumor research. In a study by Ma et al. (2022), cimigenol was found to depress acute myeloid leukemia cells by breaking bone marrow stromal cells via the CXCR4/SDF‑1α pathway. This suggests a novel approach for targeting leukemia cells protected by bone marrow stromal cells (Ma et al., 2022).

Another research by Sakurai et al. (2003) highlighted cimigenol's antitumor-promoting effects, especially its ability to inhibit Epstein-Barr virus activation and its significant inhibitory effects on mouse skin tumor promotion (Sakurai et al., 2003).

Further, cimigenol and related compounds were evaluated for their cytotoxicity against various cancer cell lines, as found in a study by Sun et al. (2007). This study highlights the potential of cimigenol as a cytotoxic agent against cancer cells (Sun et al., 2007).

Chemopreventive Potential

Cimigenol has also been researched for its chemopreventive properties. A study by Sakurai et al. (2005) investigated cimigenol as a potential antitumor promoter, finding that it displayed significant activity in inhibiting the Epstein-Barr virus early antigen and mouse skin tumors (Sakurai et al., 2005).

Cytotoxic Activity

Cimigenol has been isolated from various sources and tested for its cytotoxic activity against cancer cell lines. For instance, Cuong et al. (2011) isolated cimigenol from Cimicifugae Rhizoma and evaluated its cytotoxic activity, demonstrating its potential against cancer cell lines (Cuong et al., 2011).

Other Applications

The research by Hao et al. (2013) provides a comprehensive overview of the chemical and biological studies on Cimicifugeae, of which cimigenol is a predominant compound. This includes the exploration of its various bioactivities and potential therapeutic efficacy (Hao et al., 2013).

properties

IUPAC Name

(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O5/c1-16-14-17-22(25(4,5)33)35-30(34-17)21(16)26(6)12-13-29-15-28(29)11-10-20(31)24(2,3)18(28)8-9-19(29)27(26,7)23(30)32/h16-23,31-33H,8-15H2,1-7H3/t16-,17-,18+,19+,20+,21-,22+,23-,26-,27-,28-,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBHUROFMYCHGI-IEUUZZHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)O)C)O2)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O)C)O2)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cimigenol

CAS RN

3779-59-7
Record name Cimigenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003779597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CIMIGENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN559V4Y83
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
453
Citations
N Sakurai, M Kozuka, H Tokuda, T Mukainaka… - Bioorganic & medicinal …, 2005 - Elsevier
… Among them, 1 and some cimigenol derivatives showed significant activity, and 1 also exhibited strong inhibitory effects on mouse skin tumor promotion induced by TPA in a two-stage …
Number of citations: 28 www.sciencedirect.com
H Yoshimitsu, M Nishida, M Sakaguchi… - Chemical and …, 2006 - jstage.jst.go.jp
Two new 15-deoxycimigenol-type (1, 2) and three new 24-epi-cimigenol-type glycosides (3—5) were isolated from Cimicifuga Rhizome, and the structures were elucidated on the basis …
Number of citations: 20 www.jstage.jst.go.jp
B Ma, H Dai, X Dai, S Qian… - Experimental and …, 2023 - spandidos-publications.com
The purpose of the present study was to evaluate cimigenol (Cim) treatment effects to cell proliferation by breaking bone marrow stromal cells (BMSCs) through C‑X‑C chemokine …
Number of citations: 1 www.spandidos-publications.com
N SAKURAI, T INOUE, M NAGAI - Chemical and Pharmaceutical …, 1976 - jstage.jst.go.jp
… and to cimigenol (V) during acid hydrolysis. XII seems to be a precursor of cimigenol and … We consider that acetyl shengmanol (XII) is a precursor of cimigenol (V) and cimigol (VII) in …
Number of citations: 6 www.jstage.jst.go.jp
N Sakurai, M Kozuka, H Tokuda, Y Nobukuni… - Bioorganic & medicinal …, 2003 - Elsevier
… of cimigenol xyloside (2), obtained from Cimicifuga racemosa (Ranunculaceae). Recently, … cimigenol glycosides were reported from the same plant. We further reported that cimigenol …
Number of citations: 33 www.sciencedirect.com
S Corsano, JM Mellor, G Ourisson - Chemical Communications …, 1965 - pubs.rsc.org
186 CHEMICAL COMMUNICATIONS formula C,, H,, O,(m/e 488). The nmr spectra attributed to 24-H. This is fully in agreement with of cimigenol and its derivatives are particularly the …
Number of citations: 18 pubs.rsc.org
Y Wang, C Sha, W Liu, Y Gai, H Zhang, H Qu… - … of pharmaceutical and …, 2012 - Elsevier
A selective and sensitive LC–MS/MS method was developed and validated for the simultaneous determination of five constituents (cimicifugoside H-2, cimicifugoside H-1, 23-epi-26-…
Number of citations: 8 www.sciencedirect.com
Y Fan, W Jia, Y Takaishi - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
The title compound, (23R,24S)-16b,23:16a,24-diepoxy-15a,25-dihydroxy-9,19-cyclolanostane-3-O-β-d-xylopyranoside methanol solvate, C35H56O9·CH4O, is a cycloartane triterpene …
Number of citations: 3 scripts.iucr.org
M Honda-Yokota, K Murata… - Natural Product …, 2018 - journals.sagepub.com
Oral malodor has become a major oral problem and the need for self-medication has increased. Oral malodor is attributed to the various enzymes produced by periodontal bacteria and …
Number of citations: 2 journals.sagepub.com
QW Zhang, WC Ye, CT Che… - Journal of Asian natural …, 1999 - Taylor & Francis
… A new cycloartane saponin along with two known compounds, cimigenol and cimigenol3-0-… The structure of the new compound was elucidated as 3'Oacetyl cimigenol 3-O-,BD-xyloside …
Number of citations: 14 www.tandfonline.com

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